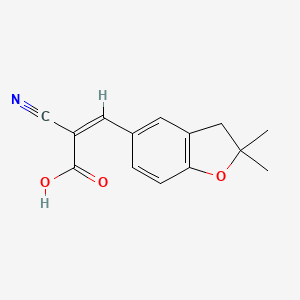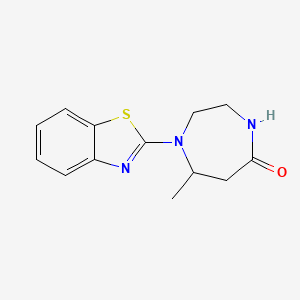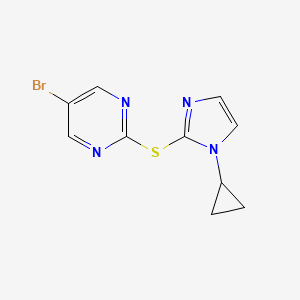
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure.
Mechanism of Action
The mechanism of action of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in the progression of diseases. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the regression of tumors. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments. Additionally, this compound has good solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its low stability. This compound is prone to degradation under certain conditions, which can affect the results of lab experiments.
Future Directions
There are several future directions for the research on 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole. One of the major directions is the development of new drugs based on this compound. Researchers are exploring the potential of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound works at the molecular level, which can lead to the development of more effective drugs. Additionally, researchers are exploring the potential of this compound as a biomarker for disease diagnosis and prognosis.
Synthesis Methods
The synthesis of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction between 2-pyridylhydrazine and propanethiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound that undergoes cyclization to form the final product. Other methods include the reaction between 2-pyridylhydrazine and 2-bromo-1-propanethiol or the reaction between 2-pyridylhydrazine and 2-chloro-1-propanethiol.
Scientific Research Applications
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as an anti-inflammatory agent, antioxidant, and antimicrobial agent.
properties
IUPAC Name |
5-propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(2)15-10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVLEMUOHKNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NO1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)

![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
